molecular formula C9H9N3O2 B1351525 4-(Ethylamino)-3-nitrobenzonitrile CAS No. 90349-18-1

4-(Ethylamino)-3-nitrobenzonitrile

Cat. No.: B1351525
CAS No.: 90349-18-1
M. Wt: 191.19 g/mol
InChI Key: QIOBDXXEMGRNQX-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is characterized by the presence of an ethylamino group attached to the benzene ring, along with a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-3-nitrobenzonitrile typically involves the nitration of 4-aminobenzonitrile followed by the introduction of the ethylamino group. One common method involves the following steps:

    Nitration: 4-Aminobenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitrobenzonitrile.

    Ethylation: The nitro compound is then reacted with ethylamine under controlled conditions to introduce the ethylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Nitration: Large-scale nitration of 4-aminobenzonitrile using industrial nitration equipment.

    Continuous Ethylation: Continuous flow reactors may be used for the ethylation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.

    Substitution: Nucleophiles such as halides or other amines, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(Ethylamino)-3-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylamino)-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the nitro and ethylamino groups, making it less reactive in certain chemical reactions.

    4-Nitrobenzonitrile: Lacks the ethylamino group, limiting its potential interactions with biological molecules.

    4-(Methylamino)-3-nitrobenzonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

Uniqueness

4-(Ethylamino)-3-nitrobenzonitrile is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(ethylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOBDXXEMGRNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389458
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90349-18-1
Record name 4-(ethylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30 mmol) in THF (15 mL, anhyd) was added a solution of ethylamine (2.0 M, 23 mL, 46 mmol) in THF. After stirring 16 h, precipitated solids were collected by filtration, triturated with a mixture of THF-hexanes (1:1, 50 mL), filtered again and dried under vacuum to give 4-ethylamino-3-nitrobenzonitrile (4.7 g, 82%) as a yellow solid. 1H-NMR (CDCl3): δ 8.51 (1H, d), 8.34 (1H, br s), 7.62 (1H, dd), 6.93 (1H, d), 3.44 (2H, m), 1.42 (3H, t).
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5 g
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Synthesis routes and methods II

Procedure details

4′-Cyano-N-ethyl-p-toluenesulfonanilide (6.95 g (23.1 mmol) was dissolved in concentrated sulfuric acid (20.0 ml) under cooling with ice. To this, 97% fuming nitric acid (1.00 ml (23.4 mmol)) was added dropwise and the mixture was stirred for 30 minutes under cooling with ice. The resulting mixture was poured into ice-water, followed by extraction with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography with ethyl acetate-hexane (1:3) as eluent, to give 1.25 g (28%) of 4-cyano-N-ethyl-2-nitroaniline as yellow crystals.
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4′-Cyano-N-ethyl-p-toluenesulfonanilide
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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